N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3,5-Dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-derived acetamide compound characterized by a 3,5-dichlorophenyl group, an ethyl-substituted triazole core, and a phenoxymethyl substituent. Its molecular structure integrates sulfur and nitrogen heteroatoms, which are critical for intermolecular interactions such as hydrogen bonding and π-stacking.
Properties
Molecular Formula |
C19H18Cl2N4O2S |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H18Cl2N4O2S/c1-2-25-17(11-27-16-6-4-3-5-7-16)23-24-19(25)28-12-18(26)22-15-9-13(20)8-14(21)10-15/h3-10H,2,11-12H2,1H3,(H,22,26) |
InChI Key |
WFHMXRPZEIGOIW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound. The phenoxymethyl group is introduced through a nucleophilic substitution reaction, while the dichlorophenyl group is attached via a coupling reaction using a suitable dichlorophenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate the efficient synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, studies have shown that similar sulfanyltriazoles can induce apoptosis in cancer cells and possess effective antiproliferative properties. In particular, derivatives of 1,2,4-triazole have been evaluated for their ability to inhibit cancer cell growth through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study:
A study demonstrated that certain 1,2,4-triazole derivatives exhibited EC50 values in the nanomolar range against various cancer cell lines. These findings suggest that N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be developed as a lead compound for further anticancer drug development .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known to exhibit antibacterial and antifungal activities. Research has documented that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi .
Case Study:
In vitro studies on related triazole derivatives have shown promising results against resistant strains of bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis .
Therapeutic Potential
1. Treatment of Fungal Infections
Given the structural similarities with established antifungal agents like fluconazole, this compound may also serve as an effective treatment for fungal infections. The presence of the triazole ring is crucial for its antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes.
2. Neurological Disorders
Emerging research suggests that compounds like this compound could have implications in treating neurological disorders due to their ability to modulate neurotransmitter systems and inhibit specific metabolic enzymes associated with conditions like epilepsy and Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring is known to bind to certain enzymes and receptors, modulating their activity. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanylacetamide moiety may interact with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on substituent variations, physicochemical properties, and synthesis outcomes.
Structural Modifications
Key structural differences lie in the substituents on the triazole ring and the aromatic groups attached to the acetamide moiety:
Triazole Substituents: The target compound features a phenoxymethyl group at the 5-position of the triazole ring. Analog N-(3,5-Dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces phenoxymethyl with a 2-thienyl group, introducing sulfur-mediated electronic effects .
Acetamide Substituents :
- The target compound’s 3,5-dichlorophenyl group provides lipophilicity, whereas analogs in feature 2-methyl-5-nitrophenyl (compound 15 ), 4-acetylphenyl (compound 17 ), and 4-nitrophenyl (compound 18 ) groups, modulating electron-withdrawing/donating properties .
Physicochemical Properties
- Melting Points : Nitro-substituted analogs (e.g., compound 18 ) exhibit higher melting points (~274°C), likely due to increased crystallinity from strong dipole interactions .
- Synthetic Yields : Yields range from 45–57%, with ester-containing compound 16 achieving the highest yield (55%), possibly due to improved solubility during synthesis .
Spectroscopic and Analytical Data
All compounds in display consistent IR peaks for N-H (3200–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-S (650–750 cm⁻¹), confirming structural integrity. NMR data (¹H and ¹³C) validate the presence of ethyl, phenyl, and heterocyclic groups . Elemental analysis and mass spectrometry further corroborate purity, with deviations <0.5% from theoretical values .
Electronic and Steric Effects
Biological Activity
N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. The compound, with the CAS number 862106-72-7, has a molecular formula of C19H18Cl2N4O2S and a molar mass of 437.34 g/mol. This article reviews the biological activity of this compound based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The structure of this compound features a dichlorophenyl group attached to an acetamide moiety via a triazole derivative. This unique configuration is believed to contribute to its biological efficacy.
| Property | Value |
|---|---|
| CAS Number | 862106-72-7 |
| Molecular Formula | C19H18Cl2N4O2S |
| Molar Mass | 437.34 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for effective strains was reported as low as 0.21 µM for related triazole derivatives .
Table: Antimicrobial Activity Comparison
| Compound Name | MIC (µM) | Target Organisms |
|---|---|---|
| N-(3,5-dichlorophenyl)-2-{[4-ethyl...} | 0.21 | Pseudomonas aeruginosa, E. coli |
| Ciprofloxacin | 0.25 | E. coli |
| Other Triazole Derivatives | Varies | Various Gram-positive and Gram-negative bacteria |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using L929 normal cell lines showed that this compound exhibited minimal cytotoxic effects at therapeutic concentrations .
Case Studies
- Case Study on Antifungal Activity : A series of compounds derived from triazole structures were tested against fungal strains such as Candida albicans. The results demonstrated that modifications in the chemical structure significantly enhanced antifungal activity compared to standard treatments .
- Case Study on Bacterial Resistance : Research focused on the resistance patterns exhibited by bacterial strains towards traditional antibiotics revealed that N-(3,5-dichlorophenyl)-2-{[4-ethyl...} could circumvent resistance mechanisms due to its novel action mechanism targeting specific bacterial enzymes .
Discussion
The biological activity of this compound is promising in the context of developing new antimicrobial agents. Its structural attributes allow it to interact effectively with microbial targets while maintaining a favorable safety profile in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
